molecular formula C12H12BrNO B13843699 6-Bromo-1-propan-2-ylindole-3-carbaldehyde

6-Bromo-1-propan-2-ylindole-3-carbaldehyde

Cat. No.: B13843699
M. Wt: 266.13 g/mol
InChI Key: OCIATOUTYCWAQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-1-propan-2-ylindole-3-carbaldehyde is a chemical compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a bromine atom and an aldehyde group in this compound makes it a valuable intermediate for the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1-propan-2-ylindole-3-carbaldehyde typically involves the bromination of 1-propan-2-ylindole-3-carbaldehyde. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature.

Industrial Production Methods

Industrial production of this compound may involve a multi-step process starting from commercially available indole derivatives. The process includes bromination, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1-propan-2-ylindole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: 6-Bromo-1-propan-2-ylindole-3-carboxylic acid.

    Reduction: 6-Bromo-1-propan-2-ylindole-3-methanol.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

6-Bromo-1-propan-2-ylindole-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in the development of new therapeutic agents targeting various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-1-propan-2-ylindole-3-carbaldehyde involves its interaction with specific molecular targets. The bromine atom and aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This compound may also participate in redox reactions, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    6-Bromoindole-3-carbaldehyde: Lacks the propan-2-yl group, making it less sterically hindered.

    1-Propan-2-ylindole-3-carbaldehyde: Lacks the bromine atom, resulting in different reactivity and biological activity.

    6-Chloro-1-propan-2-ylindole-3-carbaldehyde: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.

Uniqueness

6-Bromo-1-propan-2-ylindole-3-carbaldehyde is unique due to the presence of both the bromine atom and the propan-2-yl group, which confer distinct reactivity and biological activity. The combination of these functional groups makes it a versatile intermediate for the synthesis of various biologically active compounds.

Properties

Molecular Formula

C12H12BrNO

Molecular Weight

266.13 g/mol

IUPAC Name

6-bromo-1-propan-2-ylindole-3-carbaldehyde

InChI

InChI=1S/C12H12BrNO/c1-8(2)14-6-9(7-15)11-4-3-10(13)5-12(11)14/h3-8H,1-2H3

InChI Key

OCIATOUTYCWAQC-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C2=C1C=C(C=C2)Br)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.